{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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Overview
Description
2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring fused with a triazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID typically involves multiple steps, starting with the preparation of the benzodioxepin ring. This can be achieved through the cyclization of catechol derivatives with appropriate reagents . The triazole ring is then introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of more efficient catalysts for the substitution reaction .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID can undergo various chemical reactions, including:
Reduction: The triazole ring can be reduced under hydrogenation conditions to yield a dihydrotriazole derivative.
Substitution: The acetic acid moiety can participate in esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alcohols, acid catalysts (e.g., sulfuric acid)
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Dihydrotriazole derivatives
Substitution: Ester derivatives
Scientific Research Applications
2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity . The benzodioxepin ring may contribute to the compound’s ability to intercalate into DNA, affecting gene expression . Additionally, the sulfanyl group can undergo redox reactions, influencing cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol
- (2E)-3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-PROPENOIC ACID
- (2S)-2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-1-{2-[(METHYLCARBAMOYL)AMINO]-2-OXOETHYL}PYRROLIDINIUM
Uniqueness
2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID is unique due to its combination of a benzodioxepin ring, a triazole ring, and a phenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C19H17N3O4S |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C19H17N3O4S/c23-17(24)12-27-19-21-20-18(22(19)14-5-2-1-3-6-14)13-7-8-15-16(11-13)26-10-4-9-25-15/h1-3,5-8,11H,4,9-10,12H2,(H,23,24) |
InChI Key |
REDAYOWLKNEWAW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SCC(=O)O)OC1 |
Origin of Product |
United States |
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